2-methyl-6-[(Z)-2-phenylethenyl]pyridine

NMDA receptor antagonism Patch-clamp electrophysiology Neuroprotection

2-Methyl-6-[(Z)-2-phenylethenyl]pyridine (CAS 6266-99-5), commonly referred to as the racemic mixture SIB-1893, is a styrylpyridine-class small molecule (C₁₄H₁₃N, MW 195.26) recognized as a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The (E)-isomer confers the primary mGluR5 antagonist pharmacology, while the (Z)-isomer is largely inactive at this target.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B14110452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-[(Z)-2-phenylethenyl]pyridine
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10-
InChIKeySISOFUCTXZKSOQ-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-[(Z)-2-phenylethenyl]pyridine (SIB-1893): Procurement-Grade Evidence Summary for an mGluR5 Antagonist Tool Compound


2-Methyl-6-[(Z)-2-phenylethenyl]pyridine (CAS 6266-99-5), commonly referred to as the racemic mixture SIB-1893, is a styrylpyridine-class small molecule (C₁₄H₁₃N, MW 195.26) recognized as a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. The (E)-isomer confers the primary mGluR5 antagonist pharmacology, while the (Z)-isomer is largely inactive at this target . Beyond mGluR5 blockade, SIB-1893 exhibits a secondary pharmacology profile that includes noncompetitive NMDA receptor antagonism and positive allosteric modulation of mGluR4 receptors—features that differentiate it from later-generation mGluR5 antagonists such as MPEP and MTEP [2].

Why mGluR5 Antagonists Are Not Interchangeable: The Case for Compound-Specific Procurement of SIB-1893


Substituting one mGluR5 antagonist for another within an experimental protocol introduces substantial risk because compounds within this class diverge markedly in target selectivity, off-target pharmacology, and pharmacokinetic behavior. SIB-1893 is not simply a less potent MPEP; it demonstrates quantitatively stronger NMDA receptor antagonism at matched concentrations, possesses mGluR4 positive allosteric modulator (PAM) activity with a distinct binding-site effect not shared by MPEP, and remains one of the few commercially available mGluR5 antagonists with extensive in vivo anticonvulsant validation [1]. These differences mean that data generated with SIB-1893 cannot be assumed to recapitulate findings obtained with MPEP, MTEP, or other mGluR5 antagonists, and vice versa [2].

Quantitative Differentiation Evidence: SIB-1893 vs. Closest mGluR5 Antagonist Analogs


SIB-1893 Exhibits Stronger NMDA Receptor Antagonism Than MPEP at Matched Concentrations in Electrophysiological Recordings

In whole-cell voltage-clamp recordings from cultured rat cortical neurons, pre-perfusion of 20 μM SIB-1893 reduced the steady-state NMDA-evoked current to 48.4±4.3% of control, whereas 20 μM MPEP reduced it to only 67.4±2.3% of control [1]. This corresponds to approximately 51.6% inhibition by SIB-1893 versus approximately 32.6% inhibition by MPEP—a difference of approximately 19 percentage points in NMDA receptor blockade at the same concentration. At 200 μM, SIB-1893 suppressed NMDA steady-state current to 31.3±5.0% of control versus 35.1±2.5% for MPEP [1].

NMDA receptor antagonism Patch-clamp electrophysiology Neuroprotection Cortical neurons

SIB-1893 Is Distinguished from MPEP by Functional Positive Allosteric Modulation at mGluR4 Receptors

Both SIB-1893 and MPEP were identified as positive allosteric modulators (PAMs) of the human mGluR4 receptor, enhancing the potency and efficacy of the orthosteric agonist L-AP4 in [³⁵S]GTPγS binding and cAMP assays [1]. Critically, however, in [³H]L-AP4 radioligand binding studies, 100 μM SIB-1893 produced a two-fold decrease in the equilibrium dissociation constant (K_D) without affecting B_max, whereas MPEP at the same concentration affected neither K_D nor B_max [1]. This indicates that SIB-1893 and MPEP engage the mGluR4 allosteric site with distinct molecular consequences—SIB-1893 increases orthosteric agonist affinity while MPEP does not.

mGluR4 positive allosteric modulation Radioligand binding GPCR allosterism

SIB-1893 Demonstrates Potent Anticonvulsant Activity In Vivo with ED₅₀ Values Comparable to MPEP in CHPG-Induced Seizure Models

In DBA/2 mice, SIB-1893 and MPEP were compared head-to-head in multiple seizure paradigms. Against clonic seizures induced by the selective mGluR5 agonist CHPG (3 μmol i.c.v.), SIB-1893 exhibited an ED₅₀ of 0.19 mg/kg i.p. (95% CI: 0.11–0.33) versus MPEP ED₅₀ of 0.42 mg/kg i.p. (95% CI: 0.28–0.62), indicating that SIB-1893 was approximately 2.2-fold more potent by mass in this assay [1]. Against sound-induced tonic seizures, SIB-1893 ED₅₀ was 5.4 mg/kg i.p. (95% CI: 3.4–8.6) versus MPEP ED₅₀ of 6.1 mg/kg i.p. (95% CI: 4.5–8.3), showing comparable potency [1]. However, SIB-1893 required substantially higher i.c.v. doses than MPEP to suppress sound-induced clonic seizures (ED₅₀ 825 vs. 93 nmol i.c.v.), suggesting differences in central penetration or target engagement kinetics [1].

Anticonvulsant activity In vivo pharmacology Seizure models DBA/2 mice

SIB-1893 Is a Racemic Mixture Where the (Z)-Isomer Lacks mGluR5 Antagonist Activity, Creating an Inactive Component Distinct from Pure (E)-Isomer Preparations

Commercially available SIB-1893 (CAS 6266-99-5) is supplied as the racemic (E/Z) mixture of (E)-SIB-1893 and (Z)-SIB-1893 . The mGluR5 antagonist activity resides exclusively in the (E)-isomer, with the (Z)-isomer demonstrating no significant activity at mGluR5. The (E)-isomer alone exhibits an IC₅₀ of 0.29–0.3 μM at hmGluR5 in calcium mobilization assays, with >100 μM at hmGluR1b, hmGlu2, hmGlu6, hmGlu7, and hmGlu8 [1]. The presence of the inactive (Z)-isomer (approximately 50% of the racemate) means that the effective concentration of active species is roughly half the nominal racemate concentration. This contrasts with MPEP, which is supplied as a single active achiral species, and with MTEP, which is also a single non-racemic entity .

Stereochemistry Isomer-specific pharmacology Racemic mixture Quality control

SIB-1893 Demonstrates Reduced Hepatocyte Oxidative Stress Relative to Baseline, with Comparable Cytoprotection Profile to MPEP

In isolated mouse hepatocytes challenged with tert-butyl hydroperoxide (t-BuOOH) to induce oxidative stress, addition of SIB-1893 reduced cell toxicity to 40±4% compared with 70±5% for t-BuOOH alone, while MPEP reduced toxicity to 57±6% [1]. This represents a reduction of approximately 30 percentage points from baseline for SIB-1893 versus approximately 13 percentage points for MPEP. This cytoprotective effect was observed in the context of acetaminophen-induced hepatotoxicity studies, where mGluR5 blockade was shown to attenuate reactive oxygen species (ROS) production [1].

Hepatoprotection Oxidative stress Reactive oxygen species Acetaminophen toxicity

Evidence-Backed Application Scenarios for 2-Methyl-6-[(Z)-2-phenylethenyl]pyridine (SIB-1893) in Scientific Procurement


Dual mGluR5 Antagonism and NMDA Receptor Blockade in Traumatic Brain Injury Models

Investigators modeling traumatic neuronal injury in vitro (mechanical injury in rat cortical cultures) or in vivo (lateral fluid percussion in rats) should consider SIB-1893 when the experimental hypothesis requires simultaneous blockade of mGluR5 and NMDA receptors. The compound provides significant neuroprotection in both glutamate- and NMDA-induced toxicity paradigms at concentrations of 20–200 μM, with electrophysiological evidence confirming NMDA receptor current inhibition [1]. MPEP is less potent as an NMDA receptor antagonist, and MTEP largely lacks this off-target activity, making SIB-1893 the preferred tool when dual receptor engagement is mechanistically necessary [2].

mGluR4 Positive Allosteric Modulation with Concurrent mGluR5 Blockade in Parkinson's Disease Research

SIB-1893 is uniquely suited for studies investigating the therapeutic potential of simultaneous mGluR5 blockade and mGluR4 potentiation in Parkinson's disease models. The compound enhances orthosteric agonist (L-AP4) potency at mGluR4, producing a two-fold decrease in K_D in radioligand binding, an effect not observed with MPEP [1]. Since both mGluR4 activation and mGluR5 blockade have independently shown antiparkinsonian effects in preclinical models, SIB-1893 enables investigation of this dual-target strategy in a single pharmacological agent.

Anticonvulsant Drug Discovery and Seizure Model Validation Studies

SIB-1893 has been directly compared with MPEP in multiple in vivo seizure paradigms, providing validated ED₅₀ reference data for DBA/2 mouse sound-induced seizures and chemically induced (CHPG, DHPG) seizure models [1]. For anticonvulsant screening programs that use mGluR5 antagonism as a benchmark mechanism, SIB-1893 offers extensive published dose-response characterization (e.g., ED₅₀ = 0.19 mg/kg i.p. for CHPG-induced clonic seizures; ED₅₀ = 5.4 mg/kg i.p. for sound-induced tonic seizures), enabling direct cross-study comparisons that newer analogs lack [1].

Structure-Activity Relationship (SAR) Studies Using SIB-1893 as a Reference Scaffold

As the chemical precursor from which MPEP was derived, SIB-1893 serves as a critical reference compound in mGluR5 antagonist SAR programs. Its styryl linker (C=C bond) is the key structural feature distinguishing it from MPEP's ethynyl linker (C≡C bond), and systematic comparison of these two scaffolds has informed the development of all subsequent mGluR5-negative allosteric modulators including MTEP and CTEP [1]. Procurement of SIB-1893 alongside MPEP enables side-by-side pharmacological profiling to attribute differential target engagement, selectivity, and pharmacokinetic properties to specific linker chemistry.

Quote Request

Request a Quote for 2-methyl-6-[(Z)-2-phenylethenyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.